molecular formula C11H11NO3S B2984616 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one CAS No. 1207858-37-4

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Cat. No.: B2984616
CAS No.: 1207858-37-4
M. Wt: 237.27
InChI Key: REYADFPYXINURG-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative characterized by a methyl group at position 4 and a methylsulfonyl moiety at position 6. The methylsulfonyl group at position 6 is a critical functional group, influencing electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

4-methyl-6-methylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7-5-11(13)12-10-4-3-8(6-9(7)10)16(2,14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYADFPYXINURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by sulfonylation and methylation reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the substituent groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Comparisons

Quinolin-2(1H)-one derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one 4-CH₃, 6-SO₂CH₃ C₁₁H₁₁NO₃S Hypothesized enhanced solubility and enzyme binding due to sulfonyl group
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one 4-CH₃, 6-SO₂C₃H₇ C₁₃H₁₅NO₃S Increased lipophilicity vs. methylsulfonyl analog; potential pharmacokinetic differences
4-Hydroxy-1-methylquinolin-2(1H)-one 4-OH, 1-CH₃ C₁₀H₉NO₂ Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus)
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH C₉H₅ClFNO₂ Potential halogen-mediated bioactivity; structural rigidity
4-Acetyl-6-methylquinolin-2(1H)-one 4-COCH₃, 6-CH₃ C₁₂H₁₁NO₂ Antifungal activity (IC₅₀: 0.8–2.5 µM against SDH)
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one 4-triazolyl C₁₁H₈N₄O Antioxidant activity (EC₅₀: 12.5 µM in DPPH assay)

Key Observations :

  • Sulfonyl vs.
  • Halogen Substituents : Chloro and fluoro groups (e.g., 3-Cl, 6-F) increase molecular polarity and may improve target binding in bioactive compounds .
  • Heterocyclic Modifications : Triazolyl or pyrimidinyl groups (e.g., in and ) introduce hydrogen-bonding sites, enhancing interactions with biological targets .

Comparison of Yields :

  • Diazepine-functionalized derivatives () achieved 64–77% yields via condensation reactions.
  • Triazolyl derivatives () showed moderate yields (55–70%) due to steric hindrance .
Antimicrobial and Antifungal Activity
  • 4-Hydroxy-1-methylquinolin-2(1H)-one (): Exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria .
  • Quinolin-2(1H)-one SDH Inhibitors (): Derivatives with 4-acetyl and 6-methyl groups showed potent antifungal activity (IC₅₀: 0.8–2.5 µM) by targeting succinate dehydrogenase .
Enzyme Inhibition
  • CDK5 Inhibitors (): Quinolin-2(1H)-ones with bulky substituents (e.g., 3-phenylsulfonyl) demonstrated nanomolar IC₅₀ values (e.g., 29: IC₅₀ = 12 nM) .
  • FXa/FXIa Inhibitors (): Pyrroloquinolinone hybrids exhibited dual anticoagulant activity (IC₅₀: 0.3–1.2 µM) via molecular hybridization strategies .

Structure-Activity Relationships (SAR)

  • Position 4 : Methyl or acetyl groups enhance metabolic stability compared to hydroxy derivatives .
  • Position 6 : Sulfonyl groups improve target binding (e.g., SDH inhibition) and solubility compared to halogens or alkyl chains .
  • Position 3 : Bulky substituents (e.g., phenylsulfonyl) in CDK5 inhibitors reduce enzymatic activity due to steric clashes .

Biological Activity

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly cyclooxygenase (COX) enzymes. It exhibits selective inhibition of COX-2 with IC50 values ranging from 0.063 to 0.090 µM, demonstrating significant potential as an anti-inflammatory agent .
  • Receptor Modulation : Interaction with cellular receptors alters signal transduction processes, which can lead to various therapeutic effects, including anticancer activities.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways, contributing to its anticancer properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antiviral Activity

Research highlights the compound's potential antiviral effects, although specific viral targets and mechanisms are still under investigation. Its ability to modulate immune responses may contribute to its antiviral efficacy.

Anticancer Activity

The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, structural modifications that enhance lipophilicity have been correlated with increased cytotoxicity .

In Vitro Studies

A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound, against human breast cancer cell lines. The results indicated that this compound was more effective against MCF-7 cells compared to T47D cells, suggesting a selective action based on the expression levels of aromatase mRNA in these cells .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. Modifications at specific positions on the quinoline ring have been shown to enhance or diminish activity. For instance, increasing the lipophilic nature of substituents at the C-7 and C-8 positions significantly improved anticancer potency .

Comparative Analysis

Activity IC50 Value Target Notes
COX-2 Inhibition0.063 - 0.090 µMCOX EnzymesSelective inhibition observed .
Cytotoxicity (MCF-7)VariesBreast Cancer CellsHigher potency observed with lipophilic modifications .
Antimicrobial ActivityNot quantifiedVarious Bacterial StrainsFurther studies needed for specific targets.

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